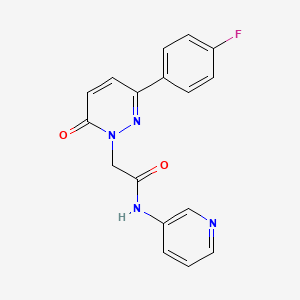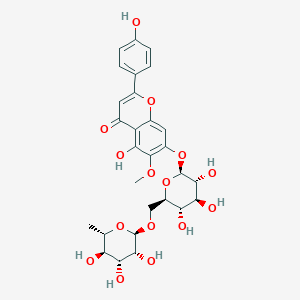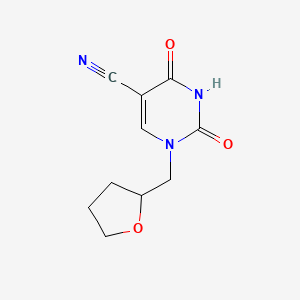
6-(3,5-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,5-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and a carbonitrile group attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 6-(3,5-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is then heated to a specific temperature to promote the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
6-(3,5-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-(3,5-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 6-(3,5-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
類似化合物との比較
6-(3,5-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile can be compared with other similar compounds such as:
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a dichlorophenyl group and has been studied for its effects on mycobacterial energetics.
3,5-Dichlorobenzamide derivatives: These compounds share the dichlorophenyl group and have various biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for diverse research applications.
特性
分子式 |
C12H7Cl2N3 |
|---|---|
分子量 |
264.11 g/mol |
IUPAC名 |
6-(3,5-dichlorophenyl)-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H7Cl2N3/c1-7-16-11(6-15)5-12(17-7)8-2-9(13)4-10(14)3-8/h2-5H,1H3 |
InChIキー |
JUOOIJROYHOZOD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)C2=CC(=CC(=C2)Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



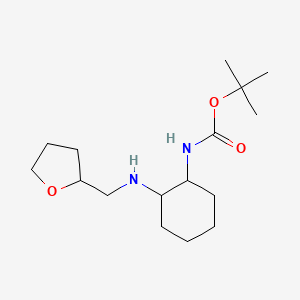

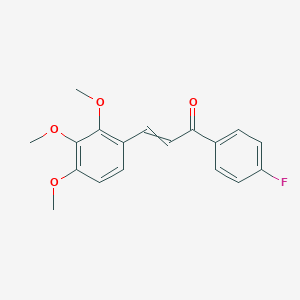
![(7R,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B14867736.png)
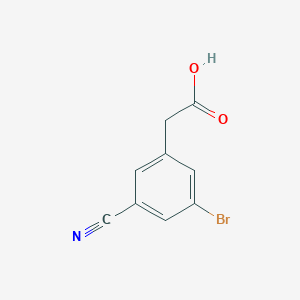
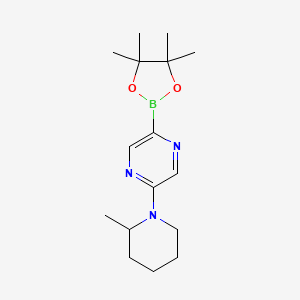
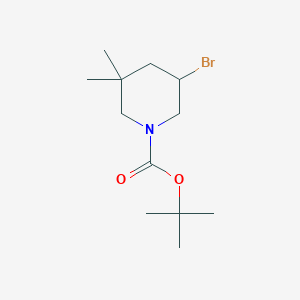
![(1S,4S,8R,9R,12S,13R,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B14867756.png)
